Ethyl 4-bromo-6-chloroquinoline-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-6-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline-2-carboxylic acid with bromine in the presence of a suitable catalyst to yield the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-6-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
Ethyl 4-bromo-6-chloroquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: The compound is employed in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-6-chloroquinoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: Similar in structure but with a quinazoline ring instead of a quinoline ring.
Ethyl 4-chloroquinoline-3-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-4-chloroquinoline-2-carboxaldehyde: Contains an aldehyde group instead of an ester group, leading to different reactivity and applications.
Uniqueness: Ethyl 4-bromo-6-chloroquinoline-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation also contributes to its potential as a valuable intermediate in the synthesis of diverse organic compounds .
Properties
IUPAC Name |
ethyl 4-bromo-6-chloroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)11-6-9(13)8-5-7(14)3-4-10(8)15-11/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKPKKQJQBSKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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